molecular formula C18H32BNO4 B11832112 tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B11832112
M. Wt: 337.3 g/mol
InChI Key: MGGRTXURQXWIKR-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized 1,2,3,6-tetrahydropyridine derivative, characterized by a tert-butyl carbamate group at position 1, an ethyl substituent at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 3. Its molecular formula is C₁₈H₃₁BNO₄ (calculated molecular weight: 336.26 g/mol), distinguishing it from simpler analogs by the ethyl group and the partially unsaturated pyridine ring. The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical synthesis .

Properties

Molecular Formula

C18H32BNO4

Molecular Weight

337.3 g/mol

IUPAC Name

tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H32BNO4/c1-9-13-12-20(15(21)22-16(2,3)4)11-10-14(13)19-23-17(5,6)18(7,8)24-19/h10,13H,9,11-12H2,1-8H3

InChI Key

MGGRTXURQXWIKR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2CC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most prevalent approach involves palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura protocol. A representative method utilizes tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a key intermediate. In one procedure, this intermediate undergoes coupling with methyl 4-bromobenzoate under microwave conditions (80°C, 16 hours) in the presence of PdCl₂(dppf)₂·CH₂Cl₂ and potassium acetate, achieving a 99% yield after purification.

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-carbon bond. The tert-butyl group enhances steric protection of the pyridine ring, minimizing side reactions.

Boronation of Triflate Intermediates

An alternative route involves the boronation of trifluoromethanesulfonyl (triflate) precursors. For example, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate reacts with bis(pinacolato)diboron in the presence of PdCl₂(dppf)₂ and potassium acetate in dioxane at 80°C for 16 hours. This method yields the target compound at 41% after column chromatography.

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like dioxane facilitate ligand exchange and stabilize palladium intermediates.

  • Catalyst Loading : Higher catalyst concentrations (5 mol%) improve conversion rates but increase costs.

Suzuki Coupling with Aryl Halides

A high-yielding variant employs Suzuki coupling between tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate and aryl bromides. For instance, reaction with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone in toluene/ethanol (2:1) at 80°C for 4.5 hours, catalyzed by Pd(PPh₃)₄ , achieves a 93% yield.

Optimization Data :

ParameterValueImpact on Yield
Temperature80°CMaximizes rate
Solvent RatioToluene:EtOH (2:1)Enhances solubility
CatalystPd(PPh₃)₄Reduces side products

Catalytic Systems and Ligand Effects

Phosphine Ligands in Palladium Catalysis

The choice of phosphine ligands significantly influences reaction efficiency. 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligands stabilize palladium(0) intermediates, enabling faster transmetallation. In contrast, triphenylphosphine (PPh₃) ligands offer cost advantages but require higher temperatures (85°C vs. 80°C).

Comparative Analysis :

LigandCatalystYield (%)Reaction Time
dppfPdCl₂(dppf)₂9916 h
PPh₃Pd(PPh₃)₄934.5 h

Solvent and Base Optimization

Polar aprotic solvents (e.g., DMF, dioxane) are preferred for their ability to dissolve boronate esters and stabilize ionic intermediates. Potassium acetate acts as a mild base, preventing decomposition of acid-sensitive tert-butyl groups.

Purification and Characterization

Chromatographic Techniques

Purification typically involves silica gel chromatography with gradient elution (hexane/ethyl acetate). For example, elution with 20–40% ethyl acetate in hexane isolates the product with >95% purity.

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.38 (tert-butyl), 3.28–3.41 (methylene protons), and 6.55 (vinyl proton) confirm the structure.

  • MS (ESI) : Molecular ion [M+Na]⁺ at m/z 422.2 aligns with the theoretical mass.

Challenges and Scalability

Steric Hindrance

The tert-butyl group impedes boronation at the 4-position of the pyridine ring, necessitating elevated temperatures (80–85°C) for complete conversion.

Catalyst Recovery

Homogeneous palladium catalysts are rarely recoverable, increasing production costs. Heterogeneous catalysts (e.g., Pd/C) are under investigation but currently offer lower yields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
This compound exhibits promising pharmacological properties that can be leveraged in drug development. The presence of the pyridine ring is known to enhance bioactivity and can be utilized in the synthesis of novel pharmaceuticals targeting various diseases.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that modifications to the pyridine structure can improve selectivity towards cancer cells while minimizing toxicity to normal cells. The incorporation of the dioxaborolane moiety may further enhance the compound's efficacy through improved metabolic stability or targeted delivery mechanisms .

Organic Synthesis

Building Block for Complex Molecules
Tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations such as cross-coupling reactions and nucleophilic substitutions.

Table: Synthetic Applications

Reaction TypeDescriptionExample Use Case
Cross-Coupling ReactionsUtilized in the formation of carbon-carbon bondsSynthesis of complex organic frameworks
Nucleophilic SubstitutionsReacts with electrophiles to introduce new groupsModification of drug candidates
FunctionalizationEnables the introduction of diverse functional groupsDevelopment of new materials or catalysts

Materials Science

Polymer Chemistry
The compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The dioxaborolane unit is particularly useful in creating boron-containing polymers which have applications in electronics and photonics.

Case Study: Boron-Doped Polymers
Boron-doped polymers have shown improved conductivity and thermal properties. Research indicates that incorporating this compound into polymer systems can lead to materials with enhanced performance in electronic applications .

Environmental Applications

Catalysis
The compound may also find applications in catalysis due to its ability to stabilize transition states during chemical reactions. Its boron content can facilitate various catalytic processes including those involved in organic transformations.

Case Study: Green Chemistry
In green chemistry initiatives, the use of boron compounds has been promoted for their ability to reduce waste and improve reaction efficiencies. Tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yil)-3,6-dihydro-2H-pyridine-1-carboxylate could potentially serve as a catalyst in sustainable chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 286961-14-6)

  • Molecular Formula: C₁₆H₂₈BNO₄
  • Molecular Weight : 309.21 g/mol
  • Key Differences : Lacks the ethyl substituent at position 3. The reduced steric bulk may enhance reactivity in cross-coupling reactions compared to the target compound .

tert-Butyl 3,3-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS 1228962-22-8)

  • Molecular Formula: C₁₈H₃₁BNO₄
  • Molecular Weight : 336.26 g/mol
  • Key Differences : Features dimethyl groups at position 3 instead of ethyl. The increased steric hindrance may reduce coupling efficiency compared to the target compound .

tert-Butyl 4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate

  • Molecular Formula: C₂₀H₃₄BNO₄
  • Molecular Weight : 379.31 g/mol
  • Key Differences : Contains a vinyl boronic ester on a piperidine ring rather than a dihydropyridine. The saturated ring alters conformational flexibility and electronic properties .

Suzuki-Miyaura Cross-Coupling

  • The target compound’s boronic ester reacts with aryl halides under palladium catalysis (e.g., Pd(dppf)Cl₂) to form biaryl structures. Its ethyl group introduces moderate steric effects, balancing reactivity and selectivity .
  • Comparison :
    • Pyrazole Analogs (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate): Pyrazole’s electron-deficient aromatic system accelerates coupling but reduces regioselectivity compared to dihydropyridine .
    • Piperidine Derivatives (e.g., CAS 1310383-45-9): Saturated rings exhibit slower coupling kinetics due to reduced conjugation with the boronic ester .

Physicochemical Properties

Property Target Compound CAS 286961-14-6 CAS 1228962-22-8
Molecular Weight (g/mol) 336.26 309.21 336.26
Density (g/cm³) ~1.10 (predicted) 1.09 (similar analog ) 1.12 (predicted)
Boiling Point (°C) ~500 (estimated) 511.9 490–510 (estimated)
Solubility Soluble in DME, THF, DCM Similar Similar

Biological Activity

The compound tert-butyl 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (CAS Number: 1194488-90-8) is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C19H32BNO6C_{19}H_{32}BNO_6. Its structure features a pyridine ring substituted with a tert-butyl group and a dioxaborolane moiety, which is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight381.28 g/mol
Purity97%
Storage ConditionsInert atmosphere at 2-8°C

Research indicates that the compound may exhibit antitumor and anti-inflammatory properties. The dioxaborolane group is known to enhance the compound's reactivity and interaction with biological targets. Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane compounds showed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways essential for tumor growth .
  • Anti-inflammatory Effects :
    • In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential use in treating inflammatory diseases .
  • Enzyme Inhibition :
    • The compound has been tested for its ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. Results showed a dose-dependent inhibition pattern .

Toxicity and Safety Profile

Preliminary toxicity studies indicate that this compound exhibits low toxicity at therapeutic doses. However, further studies are required to fully elucidate its safety profile.

Q & A

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including protection of the pyridine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by boronate ester formation. Key steps include:
  • Use of anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis of the boronate ester .
  • Catalysts such as palladium complexes or copper salts to enhance coupling efficiency .
  • Temperature control (e.g., 70°C for Suzuki-Miyaura coupling) to balance reaction rate and side-product formation .
  • Purification via reverse-phase chromatography (acetonitrile/water gradients) to isolate the product from unreacted boronic acid precursors .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and boronate ester (δ ~1.3 ppm for tetramethyl groups) .
  • Mass Spectrometry (HRMS): Validates molecular weight (theoretical: 309.21 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch from Boc) and ~1350 cm⁻¹ (B-O vibrations) confirm functional groups .

Q. What are common applications of this compound in academic research?

  • Methodological Answer: Primarily used in Suzuki-Miyaura cross-coupling to synthesize complex heterocycles for drug discovery. For example:
  • Coupling with aryl halides to generate biaryl structures .
  • Integration into spirocyclic or polycyclic frameworks via tandem reactions .
  • Stability in aqueous/organic biphasic systems makes it suitable for catalysis studies .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during cross-coupling reactions with this boronate ester?

  • Methodological Answer: Regioselectivity issues arise from competing reactions at the pyridine nitrogen or boronate ester. Mitigation strategies include:
  • Protection/Deprotection: Temporarily blocking reactive sites (e.g., using Boc groups) to direct coupling to the boronate .
  • Catalyst Screening: Testing Pd(PPh₃)₄ vs. PdCl₂(dppf) to favor specific sites .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance electrophilic aromatic substitution at the boronate .

Q. What factors influence the stability of this compound under varying storage or reaction conditions?

  • Methodological Answer: Stability is affected by:
  • Moisture: Hydrolysis of the boronate ester occurs in aqueous environments. Store under inert gas (N₂/Ar) with molecular sieves .
  • Temperature: Degrades above 100°C; reactions should be conducted below 70°C .
  • Light Sensitivity: Amber glassware prevents UV-induced decomposition of the Boc group .
  • Validation: Periodic NMR and TLC checks during long-term storage .

Q. How can contradictory data on cross-coupling efficiency be resolved?

  • Methodological Answer: Discrepancies in reported yields (e.g., 50–90%) may stem from:
  • Purity of Starting Materials: Impurities in the boronate ester (e.g., free boronic acid) reduce coupling efficiency. Pre-purify via column chromatography .
  • Catalyst Loading: Optimize Pd catalyst (0.5–5 mol%) and ligand ratios .
  • Reaction Monitoring: Use LC-MS to track intermediate formation and adjust conditions dynamically .

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